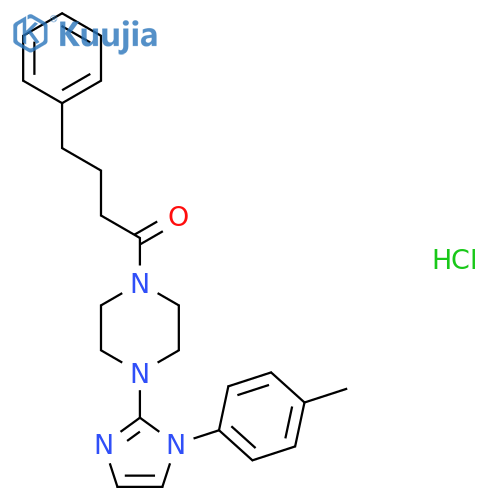Cas no 1219171-38-6 (1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride)

1219171-38-6 structure
商品名:1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride
1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride
- 1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride
- VU0635019-1
- 1219171-38-6
- 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride
- 4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride
- AKOS026685193
- F5095-0405
-
- インチ: 1S/C24H28N4O.ClH/c1-20-10-12-22(13-11-20)28-15-14-25-24(28)27-18-16-26(17-19-27)23(29)9-5-8-21-6-3-2-4-7-21;/h2-4,6-7,10-15H,5,8-9,16-19H2,1H3;1H
- InChIKey: LUSQJSTUUYFAOJ-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(CCCC1C=CC=CC=1)N1CCN(C2=NC=CN2C2C=CC(C)=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 424.2029893g/mol
- どういたいしつりょう: 424.2029893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 505
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.4Ų
1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5095-0405-25mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F5095-0405-15mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5095-0405-1mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5095-0405-10μmol |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5095-0405-5mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5095-0405-30mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F5095-0405-20μmol |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5095-0405-5μmol |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5095-0405-40mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5095-0405-3mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 3mg |
$63.0 | 2023-09-10 |
1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
1219171-38-6 (1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride) 関連製品
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 42464-96-0(NNMTi)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
